molecular formula C8H15NO4 B104907 Diethyl DL-aspartate CAS No. 43101-48-0

Diethyl DL-aspartate

Cat. No.: B104907
CAS No.: 43101-48-0
M. Wt: 189.21 g/mol
InChI Key: HMNXRLQSCJJMBT-LURJTMIESA-N
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Description

Diethyl DL-aspartate, is an organic compound derived from aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins The esterification of aspartic acid results in the formation of aspartic acid, diethyl ester, which is used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl DL-aspartate, can be synthesized through the esterification of aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating aspartic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of aspartic acid, diethyl ester, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include purification steps such as distillation and crystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl DL-aspartate, undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to aspartic acid and ethanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with other alcohols to form different esters.

    Aza-Michael Addition: The ester can participate in aza-Michael addition reactions with amines to form polyaspartic esters.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, butanol), acid or base catalyst.

    Aza-Michael Addition: Amines, dialkyl maleate, typically under mild heating conditions.

Major Products Formed

    Hydrolysis: Aspartic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Aza-Michael Addition: Polyaspartic esters.

Scientific Research Applications

Diethyl DL-aspartate, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its role in metabolic pathways and as a potential neurotransmitter.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to enhance the bioavailability of aspartic acid.

    Industry: Used in the production of polyaspartic esters, which are utilized in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of aspartic acid, diethyl ester, involves its hydrolysis to release aspartic acid, which can then participate in various metabolic pathways. Aspartic acid is involved in the urea cycle, neurotransmission, and the synthesis of other amino acids and nucleotides. The ester itself can act as a prodrug, enhancing the delivery and bioavailability of aspartic acid in biological systems.

Comparison with Similar Compounds

Diethyl DL-aspartate, can be compared with other esters of aspartic acid, such as:

    Aspartic acid, dimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.

    Aspartic acid, N-acetyl-, diethyl ester: Contains an additional acetyl group, which can influence its reactivity and applications.

Uniqueness

This compound, is unique due to its specific ester groups, which can influence its solubility, reactivity, and potential applications in various fields. Its ability to undergo hydrolysis and release aspartic acid makes it a valuable compound in medicinal chemistry and drug delivery systems.

Properties

IUPAC Name

diethyl 2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXRLQSCJJMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885886
Record name Aspartic acid, 1,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43101-48-0
Record name 1,4-Diethyl aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43101-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aspartic acid, 1,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl DL-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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